![molecular formula C28H30N2O2S B10782237 4-(2-Ethylsulfinylpyridin-3-yl)-1-(1-tetracyclo[6.6.1.02,7.09,14]pentadeca-2,4,6,9,11,13-hexaenylmethyl)piperidin-4-ol](/img/structure/B10782237.png)
4-(2-Ethylsulfinylpyridin-3-yl)-1-(1-tetracyclo[6.6.1.02,7.09,14]pentadeca-2,4,6,9,11,13-hexaenylmethyl)piperidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ZD-3638 is a small molecule drug developed by AstraZeneca. It functions primarily as an antagonist for serotonin receptor 2A (5-HT2A), dopamine receptor D2 (DRD2), and dopamine receptor D1 (DRD1). This compound was initially investigated for its potential in treating schizophrenia, although its development was eventually discontinued .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ZD-3638 involves multiple steps, typically starting with the preparation of key intermediates. The process often includes:
Formation of the Core Structure: This involves the construction of the central scaffold of the molecule through a series of condensation and cyclization reactions.
Functional Group Modifications: Introduction of various functional groups to the core structure using reagents such as halogens, amines, and alcohols under controlled conditions.
Purification: The final product is purified using techniques like recrystallization, chromatography, or distillation to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of ZD-3638 would be scaled up using batch or continuous flow processes. These methods ensure consistent quality and efficiency. Key considerations include:
Optimization of Reaction Conditions: Temperature, pressure, and solvent choice are optimized for maximum yield.
Automation and Control: Use of automated systems to monitor and control reaction parameters.
Safety and Environmental Compliance: Ensuring that the production process adheres to safety regulations and minimizes environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
ZD-3638 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, using reagents like halides or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.
Wissenschaftliche Forschungsanwendungen
ZD-3638 has been explored in various scientific research applications, including:
Chemistry: Used as a model compound to study receptor-ligand interactions and the effects of structural modifications on biological activity.
Biology: Investigated for its role in modulating neurotransmitter systems, particularly serotonin and dopamine pathways.
Medicine: Initially developed for treating schizophrenia, focusing on alleviating symptoms like hallucinations and cognitive dysfunction.
Industry: Potential applications in the development of new therapeutic agents targeting similar pathways.
Wirkmechanismus
ZD-3638 exerts its effects by binding to and antagonizing serotonin receptor 2A, dopamine receptor D2, and dopamine receptor D1. This interaction inhibits the normal signaling pathways mediated by these receptors, leading to altered neurotransmitter release and modulation of neuronal activity. The compound’s effects on these pathways are believed to contribute to its potential therapeutic benefits in treating psychiatric disorders .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Clozapine: An atypical antipsychotic with a similar mechanism of action, targeting serotonin and dopamine receptors.
Risperidone: Another antipsychotic that antagonizes serotonin and dopamine receptors, used to treat schizophrenia and bipolar disorder.
Olanzapine: Targets multiple neurotransmitter receptors, including serotonin and dopamine, used for schizophrenia and bipolar disorder.
Uniqueness of ZD-3638
ZD-3638 is unique in its specific combination of receptor targets and its potential for fewer side effects compared to other antipsychotics. Its development aimed to address the limitations of existing treatments, particularly in managing negative symptoms and cognitive dysfunction in schizophrenia .
Eigenschaften
Molekularformel |
C28H30N2O2S |
|---|---|
Molekulargewicht |
458.6 g/mol |
IUPAC-Name |
4-(2-ethylsulfinylpyridin-3-yl)-1-(1-tetracyclo[6.6.1.02,7.09,14]pentadeca-2,4,6,9,11,13-hexaenylmethyl)piperidin-4-ol |
InChI |
InChI=1S/C28H30N2O2S/c1-2-33(32)26-25(12-7-15-29-26)28(31)13-16-30(17-14-28)19-27-18-22(20-8-3-5-10-23(20)27)21-9-4-6-11-24(21)27/h3-12,15,22,31H,2,13-14,16-19H2,1H3 |
InChI-Schlüssel |
LVMVFEHQMHETDS-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)C1=C(C=CC=N1)C2(CCN(CC2)CC34CC(C5=CC=CC=C53)C6=CC=CC=C46)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



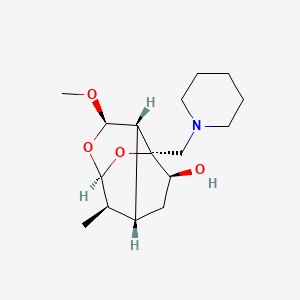
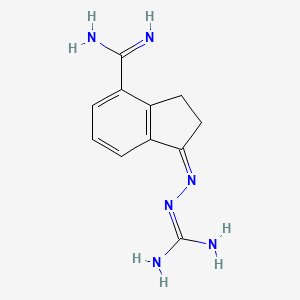
![1-[[1-[(2-Chlorothiophen-3-yl)methoxy]-1,2,6,7,8,9-hexahydrobenzo[e][1]benzothiol-2-yl]methyl]imidazole](/img/structure/B10782172.png)
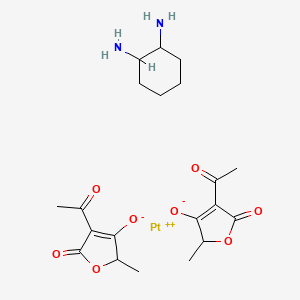

![4-[4-(4-Fluoro-phenyl)-5-pyridin-4-yl-oxazol-2-yl]-1-methyl-piperidin-4-ol](/img/structure/B10782193.png)
![(1R,2R)-cyclohexane-1,2-diamine;(1Z)-1-[(5S)-5-methyl-2,4-dioxooxolan-3-ylidene]ethanolate;(1E)-1-[(5S)-5-methyl-2,4-dioxooxolan-3-ylidene]ethanolate;platinum(2+)](/img/structure/B10782197.png)
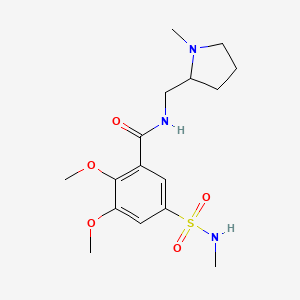
![2-[[(2-Amino-5-chlorophenyl)-phenylmethylidene]amino]guanidine](/img/structure/B10782216.png)
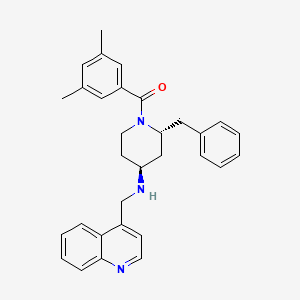

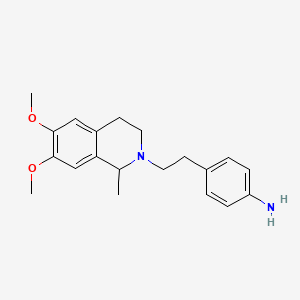
![5-[[5-(6-Carbamimidoylnaphthalen-2-yl)oxycarbonylfuran-2-yl]methylamino]-5-oxopentanoic acid](/img/structure/B10782243.png)
![1-[(1R,9S)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]octan-3-one](/img/structure/B10782251.png)